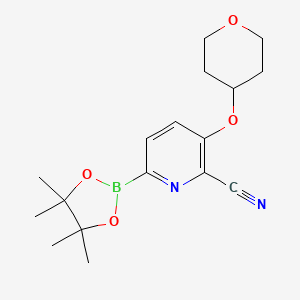

3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Description

This compound features a picolinonitrile core substituted at the 3-position with a tetrahydro-2H-pyran-4-yloxy group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The tetrahydro-2H-pyran group enhances solubility and metabolic stability, making the compound valuable in drug discovery .

Properties

Molecular Formula |

C17H23BN2O4 |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

3-(oxan-4-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C17H23BN2O4/c1-16(2)17(3,4)24-18(23-16)15-6-5-14(13(11-19)20-15)22-12-7-9-21-10-8-12/h5-6,12H,7-10H2,1-4H3 |

InChI Key |

KHIWZOYMFJUEBP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CCOCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile Intermediate

- Starting from 3-hydroxypicolinonitrile or a halogenated picolinonitrile derivative, the tetrahydro-2H-pyran-4-yl group is introduced via etherification .

- Typical conditions involve reacting the hydroxyl precursor with tetrahydro-2H-pyran-4-ol under acid catalysis or using tetrahydro-2H-pyran-4-yl halides in the presence of a base to form the ether linkage.

- This step ensures regioselective substitution at the 3-position of the pyridine ring.

Palladium-Catalyzed Borylation to Install the Pinacol Boronate

- The key borylation step uses bis(pinacolato)diboron as the boron source and a palladium catalyst (e.g., Pd(dppf)Cl2) under mild conditions.

- The substrate is typically a 6-halogenated (bromo or iodo) derivative of the tetrahydropyranyl ether intermediate.

- Reaction conditions include a base (e.g., potassium acetate), a polar aprotic solvent such as dimethylformamide (DMF), and heating at moderate temperature (e.g., 80–100 °C) for several hours.

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to afford the aryl boronate ester.

Purification and Characterization

- After reaction completion, the mixture is typically filtered through silica gel to remove catalyst residues.

- The crude product is purified by flash chromatography using silica gel and a solvent system such as hexane/ethyl acetate mixtures.

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.

Data Table Summarizing Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | Tetrahydro-2H-pyran-4-ol, acid/base catalyst | DCM, THF | RT to 50 °C | 2–12 h | 70–85 | Acid or base catalysis; regioselective |

| Halogenation (if needed) | NBS or NIS for bromination/iodination | Acetonitrile | 0–25 °C | 1–3 h | 60–80 | For preparing 6-halogenated intermediate |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, base (KOAc) | DMF, dioxane | 80–100 °C | 3–6 h | 75–90 | Mild conditions; sensitive to moisture |

| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | - | - | Removal of Pd and impurities |

Research Findings and Optimization Notes

- Catalyst loading: Lower palladium catalyst loadings (5–10 mol%) are effective, but higher loadings may improve yields for sterically hindered substrates.

- Base choice: Potassium acetate is preferred for its mildness and efficiency; stronger bases can cause decomposition of boronate esters.

- Solvent effects: Polar aprotic solvents like DMF or dioxane enhance solubility of reagents and catalyst stability, improving reaction rates.

- Temperature control: Excessive heating can degrade sensitive groups such as the tetrahydropyranyl ether; thus, temperature optimization is critical.

- Moisture sensitivity: The boronate ester formation is sensitive to moisture; reactions are often conducted under inert atmosphere (argon or nitrogen).

- Purification: Flash chromatography is effective; however, care must be taken to avoid hydrolysis of boronate esters during workup.

Summary of Key Literature and Patents

- Preparation methods for tetrahydro-2H-pyran derivatives and their boronate esters have been disclosed in patent EP3228617A1, describing industrially scalable routes to tetrahydropyran intermediates suitable for further functionalization.

- Miyaura borylation remains the gold standard for installing pinacol boronate groups on pyridine derivatives, as supported by multiple synthetic protocols in peer-reviewed literature.

- The use of tetrahydropyranyl protecting groups or ethers is well established to enhance solubility and stability during the borylation process.

Chemical Reactions Analysis

Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents: Reagents like boron-based compounds, nitriles, and pyridines play a role in its transformations.

Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Medicinal Chemistry

The integration of the tetrahydropyran and picolinonitrile components suggests potential pharmacological activities. Compounds with similar structures have been studied for their roles as:

- Antitumor agents : Studies indicate that derivatives of picolinonitrile can inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antimicrobial agents : The presence of the nitrile group may contribute to the compound's ability to inhibit microbial growth.

Organic Synthesis

The dioxaborolane moiety is particularly significant in synthetic chemistry. It can serve as:

- Boron reagents : Useful in Suzuki coupling reactions to form carbon-carbon bonds.

- Protecting groups : The compound's structure allows for selective functionalization in multi-step synthesis.

Material Science

Research into polymers and materials has identified boron-containing compounds as key components for:

- Photonic materials : The optical properties of boron compounds can be exploited in creating advanced materials for light manipulation.

- Sensors : The chemical reactivity of the dioxaborolane group may allow the development of sensors for detecting specific analytes.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored derivatives similar to picolinonitrile, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, suggesting that compounds like 3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile could be further investigated for cancer therapy applications .

Case Study 2: Organic Synthesis Applications

Research highlighted the efficacy of dioxaborolane derivatives in Suzuki-Miyaura cross-coupling reactions. The study indicated that the compound could facilitate the formation of complex organic molecules with high yields and selectivity . This positions it as a valuable reagent in pharmaceutical synthesis.

Case Study 3: Development of Photonic Materials

A recent investigation into boron-containing compounds revealed their potential in creating photonic crystals with tunable properties. The study emphasized how the incorporation of such compounds into polymer matrices could lead to innovative applications in optics .

Mechanism of Action

Targets: The compound likely interacts with specific cellular targets, affecting biological processes.

Pathways: Understanding its mode of action involves studying relevant biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

- Structure : Lacks the tetrahydro-2H-pyran-4-yloxy group at the 3-position.

- Applications : Used as a Suzuki coupling reagent for introducing nitrile-substituted pyridines into biaryl systems.

- Synthesis: Prepared via palladium-catalyzed borylation of 5-bromopicolinonitrile .

- Key Difference : Absence of the tetrahydro-2H-pyran group reduces steric hindrance but may decrease solubility in polar solvents .

Methyl 3-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Boronate Ester Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran

- Structure : Contains a dihydropyran ring directly attached to the boronate ester.

- Properties : Molecular weight = 210.08 g/mol; 95% purity.

- Applications : Used in coupling reactions to introduce dihydropyran motifs.

- Key Difference : The absence of a nitrile or pyridine ring limits its utility in constructing nitrogen-containing heterocycles .

6-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Features a tetrahydrofuran substituent and an amine group on the pyridine ring.

- Applications: Potential precursor for antiviral or anticancer agents.

- Key Difference : The amine group enables conjugation with carbonyl compounds, whereas the nitrile in the target compound favors click chemistry or reduction to amines .

Heterocyclic Core Modifications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

- Structure: Fused oxazolo-pyridinone system with a boronate ester.

- Properties : Molecular weight = 262.07 g/mol; density = 1.3 g/cm³.

- Applications : Designed for synthesizing kinase inhibitors.

- Key Difference: The fused heterocycle alters electronic properties, reducing reactivity in cross-couplings compared to the monocyclic picolinonitrile .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a complex organic molecule notable for its potential biological activity. This article explores its biological properties, mechanisms of action, and possible applications in various fields of research.

Molecular Characteristics

- Molecular Formula : C17H23BN2O4

- Molecular Weight : 330.2 g/mol

- CAS Number : 41753-43-9

The compound features a unique combination of a picolinonitrile moiety and a tetrahydro-2H-pyran ring connected via an ether bond. The presence of boron and nitrogen functionalities enhances its chemical reactivity and potential biological interactions.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(Aminomethyl)picolinonitrile | Contains an amino group instead of an ether linkage | Lacks the tetrahydro-2H-pyran ring |

| 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran | Features a tetrahydro-pyran structure but lacks the picolinonitrile moiety | Focused on amine functionality |

| 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one | Contains multiple amino groups but differs significantly in heterocyclic structure | Utilizes triazine instead of pyridine |

Biological Activity

Preliminary studies on 3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile indicate several potential biological activities:

Anticancer Properties

Research has suggested that compounds with similar structures may exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth. The dioxaborolane moiety is particularly noted for its ability to interact with biological macromolecules.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features suggest potential interactions with enzymes that are critical in drug metabolism and detoxification processes.

Antimicrobial Activity

Studies have indicated that compounds containing picolinonitrile groups can exhibit antimicrobial properties. Ongoing research aims to evaluate the effectiveness of this compound against various bacterial and fungal strains.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various picolinonitrile derivatives. Results indicated that compounds similar to our target compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Study 2: Enzyme Interaction

In a pharmacological study, researchers investigated the interaction of boron-containing compounds with cytochrome P450 enzymes. The findings revealed that these compounds could modulate enzyme activity, suggesting a potential role in drug-drug interactions.

Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several dioxaborolane derivatives against common pathogens. The results showed that certain derivatives exhibited notable antibacterial activity, warranting further exploration into their mechanisms of action.

Q & A

Q. What synthetic routes are recommended for preparing 3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the picolinonitrile core. A typical approach involves:

Borylation : Introduce the pinacol boronate ester at position 6 using Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron under inert conditions) .

Etherification : Install the tetrahydro-2H-pyran-4-yloxy group at position 3 via nucleophilic aromatic substitution (e.g., using tetrahydro-2H-pyran-4-ol and a base like KCO in DMF at 80–100°C) .

Purification is typically achieved via column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- NMR : Key signals include:

- H NMR: Aromatic protons (δ 7.8–8.2 ppm for pyridine), tetrahydro-2H-pyran protons (δ 3.5–4.5 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm) .

- B NMR: A singlet near δ 30 ppm confirms the boronate ester .

- Mass Spectrometry : ESI-MS should show [M+H] matching the molecular formula (CHBNO) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized when low yields are observed?

- Methodological Answer : Low yields often arise from steric hindrance or boronate hydrolysis. Optimization strategies include:

- Catalyst Screening : Use Pd(PPh) or XPhos Pd G3 for bulky substrates .

- Moisture Control : Conduct reactions under anhydrous conditions (e.g., degassed toluene with molecular sieves) to prevent boronate ester hydrolysis .

- Temperature : Increase reaction temperature to 90–110°C to enhance coupling efficiency .

- Base Selection : Replace traditional NaCO with CsCO for improved solubility in organic solvents .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous workup?

- Methodological Answer :

Q. How should researchers interpret contradictory reactivity data in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from:

- Electronic Effects : The electron-withdrawing nitrile group deactivates the pyridine ring, slowing coupling. Use electron-deficient aryl halides as partners .

- Steric Effects : The tetrahydro-2H-pyran-4-yloxy group may hinder catalyst access. Employ bulkier ligands (e.g., SPhos) to enhance turnover .

- Side Reactions : Monitor for protodeboronation via B NMR and adjust reaction time/temperature accordingly .

Stability and Computational Studies

Q. What are the thermal and photolytic stability profiles of this compound under storage conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition onset at ~180°C. Store at –20°C under inert gas (Ar/N) to prevent oxidation .

- Photolytic Stability : UV-Vis spectroscopy (λ 270 nm) indicates sensitivity to UV light. Use amber vials and minimize light exposure .

Q. How can DFT studies predict the reactivity of the boronate group in cross-coupling reactions?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d) to model the boronate’s Lewis acidity and B–O bond lengths .

- Transition-State Analysis : Calculate activation barriers for transmetalation steps with Pd catalysts to identify rate-limiting factors .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and a lab coat. Avoid inhalation of dust .

- Decomposition : Decomposes to release HCN under extreme heat. Equip labs with cyanide antidote kits .

- Waste Disposal : Quench with aqueous HO/NaOH to oxidize nitriles before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.